molecular formula C7H11Cl2N3O B169178 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 109229-08-5

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B169178
CAS No.: 109229-08-5
M. Wt: 224.08 g/mol
InChI Key: ASQJBVOOTCWMDN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride: is a heterocyclic compound with the molecular formula C7H9N3·2HCl. This compound is notable for its unique structure, which includes a fused pyrido-pyrimidine ring system. It is often used in various scientific research fields due to its potential biological activities and chemical properties.

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and these kinases can lead to alterations in cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation. By altering this pathway, this compound can impact cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound has been shown to bind to the active site of certain kinases, thereby inhibiting their activity. This inhibition can result in downstream effects on cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit certain enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and other metabolites. These interactions can have significant effects on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. These localization patterns can have significant effects on the compound’s biochemical and cellular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require:

    Solvents: Ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for:

    Scalability: Using large-scale reactors

    Purity: Employing purification techniques such as recrystallization or chromatography

    Cost-effectiveness: Minimizing the use of expensive reagents and solvents

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield pyrido-pyrimidine derivatives with additional oxygen functionalities.

    Reduction: Can produce fully or partially reduced analogs.

    Substitution: Results in various substituted pyrido-pyrimidine compounds.

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structural uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQJBVOOTCWMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CNC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109229-08-5
Record name 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride
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